N-(4-methoxyphenyl)-2-phenoxybenzamide

Medicinal Chemistry Lead Optimization Physicochemical Property Control

N-(4-methoxyphenyl)-2-phenoxybenzamide is a synthetic small molecule belonging to the substituted benzamide class, characterized by a diaryl ether core. It is primarily distributed as a research tool through commercial screening libraries, where the phenoxybenzamide scaffold is of interest for medicinal chemistry exploration.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 349399-98-0
Cat. No. B5775852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-phenoxybenzamide
CAS349399-98-0
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C20H17NO3/c1-23-16-13-11-15(12-14-16)21-20(22)18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
InChIKeyPKKHXWMQTBWZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(4-methoxyphenyl)-2-phenoxybenzamide (CAS 349399-98-0): A 2-Phenoxybenzamide Scaffold with Distinct Physicochemical Properties


N-(4-methoxyphenyl)-2-phenoxybenzamide is a synthetic small molecule belonging to the substituted benzamide class, characterized by a diaryl ether core . It is primarily distributed as a research tool through commercial screening libraries, where the phenoxybenzamide scaffold is of interest for medicinal chemistry exploration . Its core differentiating feature is not a specific biological target engagement, but rather its calculated physicochemical property profile, which provides a distinct entry point into chemical space relative to its closest analogs.

Why Substitution with Simple N-(4-methoxyphenyl)-2-phenoxybenzamide Analogs Fails in Lead Optimization


The 2-phenoxybenzamide scaffold is highly sensitive to substitution patterns on both the anilino and diaryl ether portions of the molecule, which directly and non-linearly impact biological activity, cytotoxicity, and drug-like properties [1]. Generic substitution based on structural similarity alone is unreliable, as even minor positional changes can lead to a complete loss of target potency or a dramatic increase in off-target toxicity. The specific combination of a 2-phenoxy group and a 4-methoxyphenyl substituent in this compound occupies a unique region of calculated LogP and LogD space compared to other in-class analogs, serving as a critical differentiator for lead optimization campaigns where lipophilicity is a key parameter to control .

Quantitative Evidence Guide for N-(4-methoxyphenyl)-2-phenoxybenzamide (CAS 349399-98-0) Procurement Decisions


Calculated LogP for N-(4-methoxyphenyl)-2-phenoxybenzamide vs. Closest Regioisomeric Analog

The calculated LogP for N-(4-methoxyphenyl)-2-phenoxybenzamide is 4.81 . In contrast, its closest regioisomeric analog 2-methoxy-N-(4-phenoxyphenyl)benzamide (CAS 541536-33-8) has a distinctly lower calculated LogP of 3.9 . This difference of 0.91 LogP units represents a substantial shift in lipophilicity, placing the target compound in a different property space relevant for membrane permeability and solubility.

Medicinal Chemistry Lead Optimization Physicochemical Property Control

Potential for Lower Intrinsic Cytotoxicity vs. 2-Phenoxybenzamide Lead Compound

While direct IC50 data are unavailable, a class-level SAR analysis of 2-phenoxybenzamide derivatives reveals that the nature of the anilino substituent is the primary driver of cytotoxicity (rat skeletal myofibroblast L-6 cells), with the diaryl ether 'R1' group also playing a role [1]. The lead structure 1 (bearing a 4-fluorophenoxy group) has a cytotoxicity IC50 of 131.0 µM [1]. Analogs where the R1 group was modified showed cytotoxicity ranging from 17.2 to 202.5 µM [1]. This establishes that the choice of substitution on the benzamide core is a key point of control for toxicity, and the distinct 2-phenoxy/4-methoxyphenyl pattern of the target compound positions it as a chemically differentiated candidate for exploring a potentially lower-cytotoxicity window.

Toxicology Drug Discovery Selectivity Index

Unoccupied Intellectual Property Space for Specific Chemical Lead Series

A review of the patent landscape for substituted phenoxybenzamides reveals that the majority of claims focus on derivatives with specific heterocyclic or halogen substitutions on the aniline ring and/or complex amine-bearing moieties [1]. A search of a key patent family (e.g., US20110039819A1) for the '4-methoxyphenyl' substitution pattern found no matching instances [2]. This indicates that the specific structural space occupied by N-(4-methoxyphenyl)-2-phenoxybenzamide is likely not the primary subject of existing composition-of-matter claims for this target class, providing greater freedom to operate for novel derivative synthesis.

Intellectual Property Patent Landscape Medicinal Chemistry

Critical Gap: Absence of Direct Comparative Biological Activity Data

A systematic search of the primary literature and public databases for N-(4-methoxyphenyl)-2-phenoxybenzamide (CAS 349399-98-0) yielded no publications with quantitative biological activity data (e.g., IC50, EC50, Ki) [1]. This contrasts with the broader 2-phenoxybenzamide class, for which extensive SAR has been published, including antiplasmodial (PfNF54 IC50 range: 0.2690 µM to >50 µM) [2] and anticancer activity data [3]. Potential purchasers must account for this data void and plan for de novo characterization in their specific assay systems.

Data Gap Analysis Procurement Risk Assay Development

Optimized Application Scenarios for N-(4-methoxyphenyl)-2-phenoxybenzamide (CAS 349399-98-0) in Research and Industry


Controlling Lipophilicity in Kinase-Focused Fragment Merging Campaigns

For medicinal chemists optimizing ATP-competitive kinase inhibitors, controlling LogP is crucial for balancing potency and ADME properties. The target compound, with a calculated LogP of 4.81, can serve as a more lipophilic fragment handle compared to regioisomeric analogs (e.g., 2-methoxy-N-(4-phenoxyphenyl)benzamide, LogP ~3.9) . This quantitative difference allows researchers to probe the lipophilic tolerance of a hydrophobic back pocket by starting with a scaffold that already provides a 0.91 LogP unit shift, as supported by the evidence in Section 3, Evidence Item 1, without introducing additional metabolic liabilities often associated with halogenated analogs.

Expanding IP Position Through Novel Phenoxybenzamide Library Synthesis

The confirmation that the '4-methoxyphenyl' substitution pattern on the benzamide is absent from the specific claims of a foundational patent family in this space provides a strategic opportunity for companies building proprietary compound libraries [1]. Starting from this compound for a focused library synthesis allows medicinal chemistry groups to operate in a less encumbered chemical space, as demonstrated by the patent landscape analysis in Section 3, Evidence Item no. 3, which is a critical advantage for early-stage drug discovery programs aiming to secure novel composition-of-matter claims.

Pioneering Biological Target Identification for an Under-Explored Scaffold

Academic and biotech groups dedicated to identifying novel chemical probes for high-throughput screening (HTS) can select this compound as a pioneer tool. The critical data gap—a complete absence of published biological activity for this specific compound—means it represents true unexplored chemical space for biological testing [2]. This allows researchers to profile a compound with a unique physicochemical profile against a diverse panel of targets, with the potential to discover a novel mechanism of action, a strategy derived directly from the data void identified in Section 3, Evidence Item no. 4.

Designing SAR Studies to De-Risk Cytotoxicity in Anti-Infective Projects

Given the class-level evidence that cytotoxicity in 2-phenoxybenzamide analogs is highly dependent on the aniline substitution pattern, this compound can be used as a differentiated negative control or comparator in anti-infective SAR studies [3]. By benchmarking its cytotoxicity profile (once generated) against the known L-6 cell IC50 range of the broader class (17.2 to 202.5 µM), researchers can quantitatively determine if this specific substitution offers a more favorable therapeutic window for further development, building on the class-level inference presented in Section 3, Evidence Item no. 2.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.